molecular formula C7H10N2O2 B3290159 methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate CAS No. 863032-28-4

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B3290159
CAS No.: 863032-28-4
M. Wt: 154.17 g/mol
InChI Key: GIFRTTRBMQQKRD-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a pyrazole-derived ester featuring a methyl group at the 1-position of the pyrazole ring and a methyl ester moiety at the acetate side chain. For instance, hydrochloride salts of related pyrazole-acetate esters, such as Methyl 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (CAS: 1796890-20-4), are marketed for research applications, emphasizing their relevance in drug discovery .

Properties

IUPAC Name

methyl 2-(1-methylpyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-4-3-6(8-9)5-7(10)11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFRTTRBMQQKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).

Major Products Formed

    Oxidation: 1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-methyl-1H-pyrazole-3-ylmethanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, makes it a valuable building block in organic chemistry.

Reaction Type Products Reagents
Oxidation1-methyl-1H-pyrazole-3-carboxylic acidPotassium permanganate
Reduction1-methyl-1H-pyrazole-3-ylmethanolLithium aluminum hydride
SubstitutionVarious substituted pyrazole derivativesHalogens or Grignard reagents

Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The compound's interaction with specific molecular targets can modulate various biological pathways, making it a candidate for further pharmacological studies.

Medicinal Chemistry

The compound is being explored as a lead compound for the development of new pharmaceuticals. Its structural features allow for modifications that could enhance its therapeutic efficacy. Studies have suggested potential applications in treating conditions linked to inflammation and microbial infections.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that this compound effectively reduced pro-inflammatory cytokine production in cultured cells, highlighting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Ester vs.
  • Substituent Position : Ethyl 2-(1H-pyrazol-3-yl)acetate lacks the 1-methyl group, which may alter steric hindrance and hydrogen-bonding capabilities .

Physicochemical Properties

  • Hydrochloride Derivatives : this compound hydrochloride derivatives (e.g., Ref: 3D-YPD31837) are commercially available, suggesting enhanced aqueous solubility compared to the free base form .
  • Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in 1-methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole) may render the compound less reactive toward hydrolysis compared to fluorinated analogs .

Biological Activity

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens.
  • Anti-inflammatory Effects : Research indicates its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : The compound has shown promise in cancer research, particularly due to its interaction with androgen receptors, which are critical in the proliferation of prostate cancer cells .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

  • Androgen Receptor Antagonism : It acts as an antagonist to androgen receptors, inhibiting their signaling pathways and thereby reducing cell proliferation in prostate cancer models .
  • Enzyme Interaction : The compound can influence various enzymes and proteins, leading to modulation of biological pathways essential for cellular functions .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The presence of the pyrazole ring allows for specific interactions through hydrogen bonding and π-π stacking, enhancing its binding affinity to target receptors and enzymes .

Comparison with Similar Compounds

Compound NameBiological Activity
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetateAnticancer activity, androgen receptor antagonist
Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetateModerate anti-inflammatory effects
Methyl 2-(1-methyl-1H-pyrazol-5-yl)acetateLimited antimicrobial activity

This compound exhibits unique properties compared to these similar compounds due to its specific substitution pattern on the pyrazole ring, which may enhance its pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in prostate cancer cells by blocking androgen receptor signaling pathways. This was evidenced by increased caspase activity and morphological changes indicative of apoptosis at concentrations as low as 10 μM .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may significantly reduce tumor growth in animal models bearing prostate cancer xenografts. The results suggest that the compound's ability to inhibit androgen receptor signaling could translate into effective antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.